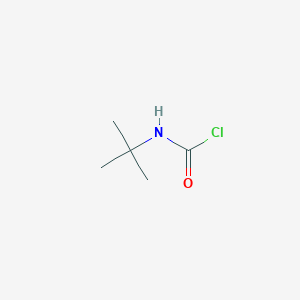

Tert-butylcarbamyl chloride

Description

Tert-butylcarbamyl chloride (C₅H₁₁ClNO) is a carbamate derivative widely used in organic synthesis, particularly as a protecting group for amines and in the preparation of pharmaceuticals. Its structure features a tert-butyl group attached to a carbamyl chloride moiety, conferring steric bulk and moderate reactivity. This compound is valued for its stability under various reaction conditions and its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

N-tert-butylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-5(2,3)7-4(6)8/h1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKLOIZUKQMJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629429 | |

| Record name | tert-Butylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41891-21-8 | |

| Record name | tert-Butylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butylcarbamyl chloride can be synthesized through the reaction of tert-butylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(CH3)3CNH2+COCl2→(CH3)3CNC(O)Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butylcarbamyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylamine and carbon dioxide.

Reduction: It can be reduced to tert-butylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium

Major Products Formed

Carbamates: Formed through substitution reactions

Tert-butylamine: Formed through hydrolysis and reduction

Scientific Research Applications

Tert-butylcarbamyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of carbamate-based drugs.

Industry: Applied in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butylcarbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamates. This reactivity is harnessed in various synthetic applications.

Comparison with Similar Compounds

Table 1: Impact of Substituent Type and Position

| Compound Name | Molecular Formula | Key Structural Feature | Biological/Reactivity Difference | Reference |

|---|---|---|---|---|

| tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride | C₁₀H₂₁ClN₂O₂ | Azetidine ring with methyl linker | Enhanced receptor selectivity in CNS drug candidates | |

| tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride | C₁₁H₂₃ClN₂O₂ | Ethyl linker instead of methyl | Lower solubility due to increased hydrophobicity | |

| tert-Butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate | C₁₁H₂₄N₂O₂ | Branched alkyl chain with amino group | Improved metabolic stability in peptide analogs | |

| tert-Butyl 2-(6-formyl-4-methylpyridin-2-yl)ethylcarbamate | C₁₄H₂₀N₂O₃ | Pyridine ring with formyl group | Unique redox reactivity in catalysis |

Key Insight : The tert-butyl group universally enhances steric protection, but substituents like azetidine rings or pyridine systems modulate target specificity and solubility.

Halogen and Functional Group Modifications

Table 2: Halogen and Sulfonyl Group Effects

Key Insight : Halogens (Cl, F) and sulfonyl groups significantly alter reactivity and bioactivity. For example, the chlorosulfonyl group in tert-butyl chlorosulfonylcarbamate enables unique reaction pathways , while trifluoromethyl groups enhance lipophilicity and target binding .

Stereochemical and Chain-Length Differences

Table 3: Stereochemistry and Chain-Length Effects

| Compound Name | Molecular Formula | Structural Variation | Biological Implication | Reference |

|---|---|---|---|---|

| (R)-tert-Butyl (2-amino-2-phenylethyl)carbamate | C₁₄H₂₀N₂O₂ | R-configuration | Higher enantioselectivity in enzyme inhibition | |

| tert-Butyl (1-aminopentan-3-yl)carbamate | C₁₀H₂₂N₂O₂ | Extended alkyl chain (C5 vs. C3) | Reduced solubility but improved membrane permeability | |

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | C₁₁H₂₂N₂O₂ | Piperidine ring | Increased blood-brain barrier penetration |

Key Insight: Stereochemistry and chain length critically influence pharmacokinetics. For instance, the R-enantiomer of tert-butyl (2-amino-2-phenylethyl)carbamate shows superior target binding compared to its S-counterpart .

Positional Isomerism

Table 4: Positional Isomer Comparisons

| Compound Name | Molecular Formula | Substituent Position | Activity Difference | Reference |

|---|---|---|---|---|

| tert-Butyl (2-amino-6-chlorophenyl)carbamate | C₁₁H₁₅ClN₂O₂ | Chlorine at 6-position | Selective kinase inhibition | |

| tert-Butyl (2-amino-3-chlorophenyl)carbamate | C₁₁H₁₅ClN₂O₂ | Chlorine at 3-position | Reduced potency due to steric hindrance | |

| tert-Butyl (4-chlorophenyl)carbamate | C₁₁H₁₄ClNO₂ | Chlorine at 4-position | Higher photostability in agrochemicals |

Key Insight : Substituent position dictates steric and electronic effects. Chlorine at the 6-position on phenyl rings enhances bioactivity by optimizing receptor interactions .

Biological Activity

Tert-butylcarbamyl chloride (TBCC) is an organochloride compound with significant relevance in organic synthesis and medicinal chemistry. Its structure features a tert-butyl group attached to a carbamoyl chloride, making it a versatile intermediate in various chemical reactions. This article delves into the biological activity of TBCC, summarizing its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H10ClN

- Molecular Weight : 133.59 g/mol

- CAS Number : 1770-56-3

Synthesis

TBCC is typically synthesized through the reaction of tert-butylamine with phosgene or thionyl chloride. The general reaction can be summarized as follows:

This synthesis route highlights the importance of controlling reaction conditions to optimize yield and purity.

TBCC exhibits biological activity primarily through its role as a reactive electrophile, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. This property is crucial for its application in drug design and development.

Inhibition Studies

Recent studies have demonstrated that TBCC can inhibit various enzymes by modifying critical residues within their active sites. For instance, TBCC has shown inhibitory effects on serine proteases, which are vital for numerous physiological processes.

Case Studies

-

Inhibition of Serine Proteases : A study investigated the effects of TBCC on trypsin and chymotrypsin, two key serine proteases. The results indicated that TBCC effectively inhibited these enzymes in a dose-dependent manner, with IC50 values indicating moderate potency.

Enzyme IC50 (µM) Trypsin 25 Chymotrypsin 30 -

Antimicrobial Activity : TBCC has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 50 µg/mL

Toxicological Profile

While TBCC shows promising biological activity, its toxicity profile must be considered. Studies have indicated that high concentrations can lead to cytotoxic effects in mammalian cell lines, necessitating careful dosage management in therapeutic applications.

Research Findings

Research has highlighted several key findings regarding the biological activity of TBCC:

- Enzyme Inhibition : TBCC's ability to inhibit serine proteases suggests potential applications in treating diseases where these enzymes play a pivotal role.

- Antimicrobial Potential : The compound's effectiveness against certain bacterial strains supports further exploration as a candidate for antibiotic development.

- Cytotoxicity : Understanding the cytotoxic effects at higher concentrations is essential for evaluating its safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.